molecular formula C11H17N3O2 B15309803 Methyl 1-amino-3-(2-methyl-1h-imidazol-1-yl)cyclopentane-1-carboxylate

Methyl 1-amino-3-(2-methyl-1h-imidazol-1-yl)cyclopentane-1-carboxylate

Cat. No.: B15309803
M. Wt: 223.27 g/mol
InChI Key: PBNNCXJXHZMBSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-amino-3-(2-methyl-1h-imidazol-1-yl)cyclopentane-1-carboxylate is a compound that features a cyclopentane ring substituted with an amino group, a methyl ester, and an imidazole ring The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-3-(2-methyl-1h-imidazol-1-yl)cyclopentane-1-carboxylate typically involves the formation of the imidazole ring followed by its attachment to the cyclopentane ring. One common method involves the cyclization of glyoxal and ammonia to form the imidazole ring, which is then reacted with a cyclopentane derivative under appropriate conditions . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-3-(2-methyl-1h-imidazol-1-yl)cyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imidazole ring to its reduced form.

    Substitution: The amino group and the imidazole ring can participate in substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce various functional groups onto the cyclopentane ring or the imidazole ring.

Scientific Research Applications

Methyl 1-amino-3-(2-methyl-1h-imidazol-1-yl)cyclopentane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its imidazole ring.

    Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 1-amino-3-(2-methyl-1h-imidazol-1-yl)cyclopentane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1h-imidazole: A simpler imidazole derivative with similar binding properties.

    2-Methyl-5-nitro-1h-imidazole: Another imidazole derivative with different substituents affecting its reactivity and applications.

    1,3-Dimethyl-1h-imidazol-3-ium-2-yl: A compound with a similar imidazole core but different functional groups.

Uniqueness

Methyl 1-amino-3-(2-methyl-1h-imidazol-1-yl)cyclopentane-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentane ring provides rigidity, while the imidazole ring offers versatile binding capabilities, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

methyl 1-amino-3-(2-methylimidazol-1-yl)cyclopentane-1-carboxylate

InChI

InChI=1S/C11H17N3O2/c1-8-13-5-6-14(8)9-3-4-11(12,7-9)10(15)16-2/h5-6,9H,3-4,7,12H2,1-2H3

InChI Key

PBNNCXJXHZMBSN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2CCC(C2)(C(=O)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.